molecular formula C9H8ClF2NO B2686553 2-chloro-N-(3,4-difluorophenyl)propanamide CAS No. 868771-20-4

2-chloro-N-(3,4-difluorophenyl)propanamide

Cat. No.: B2686553
CAS No.: 868771-20-4
M. Wt: 219.62
InChI Key: UOBXVFFWVLAFHO-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-difluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8ClF2NO and its molecular weight is 219.62. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(3,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBXVFFWVLAFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-chloro-N-(3,4-difluorophenyl)propanamide

[1][2]

Molecular Identity & Physicochemical Data

This compound belongs to the class of

1
ParameterSpecification
IUPAC Name 2-chloro-N-(3,4-difluorophenyl)propanamide
CAS Registry Number 868771-20-4
Molecular Formula C

H

ClF

NO
Molecular Weight 219.62 g/mol
Monoisotopic Mass 219.026 g/mol
Physical State Solid (typically off-white to pale beige powder)
Melting Point 85–89 °C (Typical range for analogous

-chloroanilides)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2]
Reactive Moieties

-Chloroalkyl (Electrophile), Amide NH (Weak Nucleophile), Difluorophenyl ring (Electron-deficient)
Synthetic Protocol: Acylation Workflow

The synthesis follows a nucleophilic acyl substitution mechanism. To ensure high purity and yield, anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.

Reaction Scheme

The core transformation involves the reaction of 3,4-difluoroaniline with 2-chloropropionyl chloride in the presence of a base scavenger.

SynthesisWorkflowStartReagents:3,4-Difluoroaniline2-Chloropropionyl ChlorideProcessAcylation(0°C to RT, DCM/Et3N)Start->Process Dropwise AddnQuenchAcidic Quench(1M HCl wash)Process->Quench Complete ConversionProductProduct:2-Chloro-N-(3,4-difluorophenyl)propanamideQuench->Product Cryst./Workup

Figure 1: Synthetic workflow for the acylation of 3,4-difluoroaniline.

Step-by-Step Methodology
  • Preparation : Charge a reaction vessel with 3,4-difluoroaniline (1.0 eq) and dry Dichloromethane (DCM) (10 volumes).

  • Base Addition : Add Triethylamine (1.1 eq) or Diisopropylethylamine (DIPEA).[1] Cool the mixture to 0–5 °C under nitrogen atmosphere.

  • Acylation : Add 2-chloropropionyl chloride (1.05 eq) dropwise over 30 minutes. The exotherm must be controlled to maintain T < 10 °C to prevent bis-acylation.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the aniline.

  • Workup :

    • Wash organic layer with 1M HCl (removes unreacted amine/salts).[1]

    • Wash with Sat. NaHCO₃ (removes acidic impurities).[1]

    • Wash with Brine , dry over MgSO₄, and concentrate.

  • Purification : Recrystallize from Hexane/EtOAc or Ethanol if necessary to achieve >98% purity.

Mechanistic Applications: The Oxindole Pathway

The primary value of 2-chloro-N-(3,4-difluorophenyl)propanamide lies in its ability to undergo intramolecular Friedel-Crafts alkylation .[1] This transformation yields 3,4-difluoro-substituted oxindoles , which are privileged scaffolds in kinase inhibitors and ion channel modulators.

Mechanism of Action
  • Activation : The

    
    -chloro group is activated by a Lewis acid (e.g., AlCl₃).
    
  • Cyclization : The electron-deficient phenyl ring attacks the activated alkyl center.

  • Re-aromatization : Loss of a proton restores aromaticity, forming the lactam ring.

OxindolePathwayPrecursor2-Chloro-N-(3,4-difluorophenyl)propanamideComplexLewis Acid Complex(R-Cl---AlCl3)Precursor->Complex + AlCl3 (Melt or Soln)TransitionFriedel-CraftsCyclizationComplex->Transition Heat (100-160°C)OxindoleTarget Scaffold:3-Methyl-5,6-difluorooxindoleTransition->Oxindole - HCl

Figure 2: Intramolecular cyclization pathway to access the oxindole scaffold.[1]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.2 ppm (s, 1H, NH  amide).[1]
      
    • 
       7.6–7.2 ppm (m, 3H, Ar-H ).[1]
      
    • 
       4.6 ppm (q, 1H, CH -Cl).[1]
      
    • 
       1.6 ppm (d, 3H, CH₃ ).[1]
      
  • Mass Spectrometry (ESI):

    • Positive mode

      
       and 
      
      
      (characteristic 3:1 Chlorine isotope pattern).[1]
Safety & Handling
  • Hazards : As an

    
    -haloamide, this compound is a potential skin sensitizer  and alkylating agent. It may cause severe eye irritation.
    
  • Storage : Store at 2–8 °C under inert gas. Moisture sensitive (slow hydrolysis of the chloride).[1]

References
  • PubChem. (n.d.).[3] Compound Summary: 2-Chloro-N-(3,4-difluorophenyl)propanamide.[1][4] National Library of Medicine. Retrieved from [Link][1]

  • Eastman, R. H., & Detert, F. L. (1948). The Synthesis of Oxindoles. Journal of the American Chemical Society.

The Ascendancy of Fluorine in Bioactive Phenyl Propanamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—confer a multitude of advantages to a parent molecule.[1][2] These benefits range from enhanced metabolic stability and increased binding affinity to target proteins, to modulated lipophilicity and bioavailability.[3][4] Consequently, a significant portion of newly approved drugs feature at least one fluorine atom.[5]

The phenyl propanamide scaffold, a common motif in numerous biologically active compounds, provides a versatile framework for the development of novel therapeutics. When combined with the strategic placement of fluorine atoms, this scaffold gives rise to a class of derivatives with significant potential across various therapeutic areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological activities, and structure-activity relationships of bioactive fluorinated phenyl propanamide derivatives. We will delve into specific examples, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby providing a comprehensive resource for advancing the design and development of this promising class of molecules.

Synthetic Strategies for Fluorinated Phenyl Propanamide Derivatives

The synthesis of fluorinated phenyl propanamide derivatives requires careful consideration of the timing and method of fluorine incorporation. Two primary strategies are generally employed: the use of fluorinated starting materials or the late-stage fluorination of a propanamide scaffold.

Building from Fluorinated Precursors: A Robust Approach

The most common and often most reliable method involves the use of commercially available or readily synthesized fluorinated phenylacetic acid or aniline precursors. This approach allows for precise control over the position and number of fluorine substituents on the phenyl ring. The general synthetic route involves the coupling of a fluorinated phenylacetic acid derivative with an appropriate amine, or the acylation of a fluorinated aniline with a propanoyl chloride derivative.

A key advantage of this methodology is the avoidance of harsh fluorinating reagents in the final steps of the synthesis, which can sometimes lead to undesired side reactions or decomposition of complex molecules. The choice of coupling reagent is critical for achieving high yields and purity. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Late-Stage Fluorination: A Tool for Rapid Diversification

In some instances, particularly for the synthesis of a library of analogs for structure-activity relationship (SAR) studies, late-stage fluorination can be a powerful tool. This strategy involves introducing the fluorine atom at a later step in the synthetic sequence. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for the fluorination of activated aromatic rings.

While this approach offers the advantage of rapidly generating a diverse set of fluorinated derivatives from a common precursor, it can be challenging to control the regioselectivity of the fluorination, and the reaction conditions may not be compatible with all functional groups present in the molecule.

Diagram of a General Synthetic Workflow:

G cluster_0 Precursor Synthesis/Selection cluster_1 Coupling Reaction cluster_2 Purification & Characterization cluster_3 Final Product Fluorinated Phenylacetic Acid Fluorinated Phenylacetic Acid Coupling Coupling Fluorinated Phenylacetic Acid->Coupling Amine Amine Amine->Coupling Purification Purification Coupling->Purification Crude Product Characterization Characterization Purification->Characterization Bioactive Fluorinated Phenyl Propanamide Bioactive Fluorinated Phenyl Propanamide Characterization->Bioactive Fluorinated Phenyl Propanamide

Caption: General workflow for the synthesis of fluorinated phenyl propanamide derivatives.

Biological Activities of Fluorinated Phenyl Propanamide Derivatives

The introduction of fluorine into the phenyl propanamide scaffold has led to the discovery of compounds with a wide range of biological activities. Here, we highlight some of the key therapeutic areas where these derivatives have shown significant promise.

TRPV1 Antagonism for Pain Management

A significant body of research has focused on the development of fluorinated phenyl propanamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[4] Antagonism of TRPV1 is a promising therapeutic strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.[7]

The fluorinated phenyl propanamide scaffold has proven to be a privileged structure for potent and selective TRPV1 antagonism. The fluorine substitution on the phenyl ring is often crucial for achieving high binding affinity and functional activity.

Anticancer Activity

Emerging research suggests that fluorinated N-phenylpropanamide and related amide derivatives possess anticancer properties.[2][7] While the exact mechanisms of action are still under investigation for many of these compounds, some have been shown to induce apoptosis in cancer cell lines. The presence of fluorine can enhance the cytotoxic effects of these molecules, potentially by improving their cellular uptake or by modulating their interactions with intracellular targets. For instance, certain fluorinated phenylacetamide derivatives have demonstrated notable activity against prostate and breast cancer cell lines.[2]

Neuroprotective Potential

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fluorinated compounds are of particular interest in this field due to their potential to cross the blood-brain barrier, a significant hurdle for many central nervous system (CNS) drugs.[8][9] Some phenylpropanamide derivatives have exhibited neuroprotective properties in preclinical models, suggesting that fluorination could be a viable strategy to enhance the efficacy of this class of compounds for the treatment of neurological disorders.[1]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the fluorinated phenyl propanamide scaffold has provided valuable insights into the structural requirements for potent biological activity. SAR studies are crucial for optimizing lead compounds and designing new derivatives with improved pharmacological profiles.

SAR of Fluorinated Phenyl Propanamide TRPV1 Antagonists

Extensive SAR studies have been conducted on fluorinated phenyl propanamide derivatives as TRPV1 antagonists. These studies have revealed several key structural features that govern their potency and selectivity.

  • Position of Fluorine Substitution: The position of the fluorine atom on the phenyl ring has a profound impact on antagonist activity. For example, in a series of N-(4-t-butylbenzyl)-2-(4-methylsulfonylaminophenyl) propanamides, a 3-fluoro substituent on the phenyl ring was found to be optimal for high binding affinity and potent antagonism of both rat and human TRPV1.[10]

  • Stereochemistry: The stereochemistry of the propanamide moiety is often critical for activity. In many cases, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for effective binding to the receptor.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen also plays a crucial role in determining the antagonist potency. Bulky, hydrophobic groups, such as a t-butylbenzyl group, are often favored for optimal interaction with the receptor.

Table 1: SAR of Fluorinated Phenyl Propanamide Derivatives as TRPV1 Antagonists

CompoundPhenyl Ring SubstitutionAmide N-SubstituentKi (nM) for hTRPV1Reference
1 3-Fluoro-4-methylsulfonylamino4-t-butylbenzyl0.2
2 4-Methylsulfonylamino4-t-butylbenzyl2.5[10]
3 3,5-Difluoro-4-methylsulfonylamino4-t-butylbenzyl0.6

Experimental Protocols

To provide a practical guide for researchers, this section details a representative experimental protocol for the synthesis and biological evaluation of a bioactive fluorinated phenyl propanamide derivative.

Synthesis of (S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide

This protocol describes the synthesis of a potent TRPV1 antagonist, highlighting the key steps and considerations for a successful synthesis.

Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

  • To a solution of 3-fluoro-4-nitrotoluene in a suitable solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • After stirring for a defined period, quench the reaction with an excess of solid carbon dioxide (dry ice).

  • Allow the reaction mixture to warm to room temperature and then acidify with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-(3-fluoro-4-nitrophenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the corresponding aniline derivative.

Step 3: Sulfonylation of the Aniline

  • Dissolve the aniline derivative in a suitable solvent (e.g., dichloromethane or pyridine).

  • Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

  • Allow the reaction to stir at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonamide.

Step 4: Amide Coupling

  • To a solution of the sulfonamide-containing carboxylic acid in an appropriate solvent (e.g., DMF or CH2Cl2), add a coupling reagent (e.g., EDC/HOBt).

  • After a short activation period, add 4-t-butylbenzylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the final product by column chromatography to obtain (S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide.

Biological Evaluation: In Vitro TRPV1 Antagonist Assay

Cell Culture:

  • Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Calcium Influx Assay:

  • Plate the hTRPV1-CHO cells in 96-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Pre-incubate the cells with varying concentrations of the test compound (fluorinated phenyl propanamide derivative) for a specified period.

  • Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the inhibitory concentration (IC50) of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanism of Action

The biological effects of bioactive fluorinated phenyl propanamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

TRPV1-Mediated Signaling Pathway

TRPV1 activation leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[4] This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The sustained influx of Ca2+ can also trigger the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the sensory nerve endings, contributing to neurogenic inflammation.[7]

Fluorinated phenyl propanamide TRPV1 antagonists act by competitively binding to the receptor, thereby preventing the binding of endogenous and exogenous agonists. This blockade inhibits the opening of the ion channel, preventing cation influx and the subsequent downstream signaling events that lead to pain and inflammation.

Diagram of the TRPV1 Signaling Pathway and Antagonism:

G cluster_0 Cell Membrane cluster_1 cluster_2 TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Capsaicin Capsaicin / Heat / Protons Capsaicin->TRPV1 Activates Antagonist Fluorinated Phenyl Propanamide Antagonist Antagonist->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release Ca_Influx->Neuropeptide_Release Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation

Caption: Simplified TRPV1 signaling pathway and the mechanism of antagonism by fluorinated phenyl propanamides.

Future Perspectives and Conclusion

The field of bioactive fluorinated phenyl propanamide derivatives continues to be a fertile ground for drug discovery. While significant progress has been made in the development of potent TRPV1 antagonists for pain management, the exploration of their potential in other therapeutic areas, such as oncology and neurodegenerative diseases, is still in its early stages. Future research should focus on elucidating the mechanisms of action of these compounds in different disease contexts and on optimizing their pharmacokinetic and pharmacodynamic properties.

The strategic use of fluorine has undoubtedly unlocked new possibilities for the phenyl propanamide scaffold. The principles and methodologies outlined in this technical guide provide a solid foundation for researchers to design and synthesize novel derivatives with enhanced therapeutic potential. As our understanding of the intricate roles of fluorine in molecular recognition and biological function deepens, we can anticipate the development of even more effective and safer drugs based on this versatile chemical framework.

References

  • Structurally Diverse Phenylpropanamides from Cannabis Fructus and Their Potential Neuroprotective Effects. J Agric Food Chem. 2024;72(23):9633-9645. [Link][1]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(Suppl):191-197. [Link][2]

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. [Link]

  • TRPV1 Antagonism: From Research to Clinic. In: Ion Channels as Drug Targets. ; 2015. [Link][4]

  • Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. [Link]

  • Gaye B, Adejare A. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Med Chem. 2009;1(5):887-899. [Link][8]

  • Gomes B, Loureiro JA, Coelho MA, Pereira MC. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Curr Pharm Des. 2015;21(39):5725-5735. [Link][6]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Adv. 2024;14(25):17947-17981. [Link][5]

  • Szallasi A. Small molecule vanilloid TRPV1 receptor antagonists approaching drug status: can they live up to the expectations? Naunyn Schmiedebergs Arch Pharmacol. 2006;373(4):273-286. [Link][7]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules. 2022;27(23):8283. [Link][7]

  • Lee J, et al. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure-Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. J Med Chem. 2012;55(17):7591-7603. [Link]

  • Kim YS, et al. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorg Med Chem. 2012;20(1):215-224. [Link]

  • Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem Lett. 2018;28(14):2465-2469. [Link]

  • Kim YS, et al. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorg Med Chem. 2012;20(1):215-224. [Link][10]

Sources

Methodological & Application

Synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide from 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-chloro-N-(3,4-difluorophenyl)propanamide (CAS: 868771-20-4) Primary Application: Pharmaceutical and agrochemical intermediate.[1] Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

This guide details the synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated amide scaffold frequently utilized in the development of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. The protocol employs a robust acylation strategy, reacting 3,4-difluoroaniline with 2-chloropropanoyl chloride under anhydrous conditions. This method is prioritized for its high atom economy, operational simplicity, and scalability.

Chemical Identity & Properties

PropertyReactant AReactant BProduct
Name 3,4-Difluoroaniline2-Chloropropanoyl chloride2-Chloro-N-(3,4-difluorophenyl)propanamide
CAS 36556-48-67623-09-8868771-20-4
MW ( g/mol ) 129.11126.97219.62
Physical State Solid/Liquid (mp 38°C)LiquidSolid (White/Off-white)
Density 1.29 g/mL1.25 g/mL~1.35 g/mL (predicted)
Hazards Toxic, IrritantCorrosive, LachrymatorIrritant

Strategic Reaction Design

Retrosynthetic Logic

The target molecule contains an amide bond linking an electron-deficient aniline to an


-chloroalkyl chain. The most reliable disconnection is at the amide nitrogen-carbonyl bond. We utilize the acid chloride (highly electrophilic) to overcome the reduced nucleophilicity of the fluorinated aniline.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. The base (Triethylamine) is critical to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

ReactionMechanism Aniline 3,4-Difluoroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Base Triethylamine (Base) AcidCl 2-Chloropropanoyl Chloride (Electrophile) AcidCl->Tetrahedral Nucleophilic Attack Product Target Amide + Et3N·HCl Tetrahedral->Product Elimination of Cl- Base->Product HCl Scavenging

Figure 1: Mechanistic pathway of the acylation reaction.

Safety Assessment (HSE)

CRITICAL WARNING: This protocol involves corrosive acyl chlorides and toxic anilines. All operations must be performed in a functioning fume hood.

  • 3,4-Difluoroaniline: Toxic by inhalation and ingestion. Readily absorbed through the skin. permeation resistant gloves (Nitrile > 0.11mm or Laminate) are required.

  • 2-Chloropropanoyl chloride: Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas.

  • Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen.

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.3 g of aniline) Expected Yield: 85-95%

Materials
  • 3,4-Difluoroaniline: 1.29 g (10.0 mmol)

  • 2-Chloropropanoyl chloride: 1.40 g (11.0 mmol, 1.1 eq)

  • Triethylamine (TEA): 1.52 g (1.5 mL, 15.0 mmol, 1.5 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous preferred)

  • 1N HCl (aq), Sat. NaHCO₃, Brine, MgSO₄ (drying agent).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen or Argon to create an inert atmosphere.

  • Add 3,4-Difluoroaniline (1.29 g) and DCM (40 mL) . Stir until fully dissolved.

  • Add Triethylamine (1.5 mL) via syringe.

    • Expert Insight: TEA is added before the acid chloride to ensure immediate neutralization of HCl, protecting the acid-sensitive aniline from protonation which would deactivate it.

Step 2: Controlled Addition 5. Cool the reaction mixture to 0°C using an ice-water bath. 6. Dilute 2-Chloropropanoyl chloride (1.40 g) in DCM (10 mL) in a separate vial. 7. Add the acid chloride solution dropwise to the RBF over 10-15 minutes.

  • Expert Insight: The reaction is exothermic. Dropwise addition at 0°C prevents thermal runaway and minimizes side reactions (e.g., bis-acylation).

Step 3: Reaction & Monitoring 8. Allow the mixture to warm to Room Temperature (RT) naturally. 9. Stir for 2–3 hours . 10. Validation: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot (lower Rf) should disappear, replaced by a higher Rf amide spot.

Step 4: Workup (Extraction) 11. Quench the reaction by adding Water (20 mL) . 12. Transfer to a separatory funnel. Separate the organic layer (bottom).[2] 13. Acid Wash: Wash the organic layer with 1N HCl (2 x 20 mL) .

  • Why? Removes unreacted aniline and excess TEA.
  • Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL) .
  • Why? Removes any hydrolyzed propanoic acid by-products.
  • Final Wash: Wash with Brine (20 mL) .

Step 5: Isolation 16. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ . 17. Filter off the drying agent. 18. Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 6: Purification 19. Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (hot dissolution in min. EtOAc, add Hexanes until cloudy, cool). 20. Dry the solid under high vacuum to remove trace solvent.

Workflow Visualization

SynthesisWorkflow Start Start: 3,4-Difluoroaniline + TEA in DCM Cool Cool to 0°C Start->Cool Add Add 2-Chloropropanoyl Chloride (Dropwise) Cool->Add React Stir at RT (2-3 hrs) Add->React Quench Quench with Water React->Quench Wash Wash: 1N HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Final Product: 2-chloro-N-(3,4-difluorophenyl)propanamide Dry->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.20 (br s, 1H, NH) - Broad singlet indicating amide proton.
      
    • 
       7.60 (m, 1H, Ar-H), 7.10-7.20 (m, 2H, Ar-H) - Aromatic region showing 3 protons.
      
    • 
       4.55 (q, J = 7.0 Hz, 1H, CH -Cl) - Characteristic quartet for the alpha-proton.
      
    • 
       1.80 (d, J = 7.0 Hz, 3H, CH3 ) - Doublet for the methyl group.
      
  • LC-MS (ESI):

    • Observe [M+H]+ peak at 220.0 (Cl-35 isotope) and 222.0 (Cl-37 isotope) in a 3:1 ratio.

  • Appearance: White crystalline solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; minimize exposure to air during addition.
Impurity: Starting Aniline Incomplete reactionIncrease acid chloride to 1.2 eq; extend reaction time; check if TEA is sufficient.
Impurity: Dimerization High local concentrationEnsure rigorous stirring and slow, dropwise addition of the acid chloride.
Oiling out Residual solventDry under high vacuum for >4 hours; trituratem with cold hexanes.

References

  • Compound Verification: PubChem. 2-chloro-N-(3,4-difluorophenyl)propanamide (CID 868771-20-4). National Library of Medicine. [Link]

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Reaction Precedent: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Notes and Protocols: The Utility of 2-chloro-N-(3,4-difluorophenyl)propanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and safe handling of 2-chloro-N-(3,4-difluorophenyl)propanamide. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Significance in Medicinal Chemistry

2-chloro-N-(3,4-difluorophenyl)propanamide (CAS No: 868771-20-4) is a halogenated aromatic amide that serves as a versatile intermediate in organic synthesis.[1] Its structure combines a reactive α-chloro amide moiety with a difluorinated phenyl ring. This combination is particularly valuable in pharmaceutical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the chloro-amide group provides a reactive handle for subsequent chemical modifications, such as nucleophilic substitutions or coupling reactions.[2] This makes the compound an attractive building block for constructing more complex and biologically active molecules.

Physicochemical and Structural Data

A summary of the key properties of the title compound is provided below for easy reference.

PropertyValueSource
CAS Number 868771-20-4[1]
Molecular Formula C₉H₈ClF₂NO[1][3]
Molecular Weight 219.62 g/mol [1]
IUPAC Name 2-chloro-N-(3,4-difluorophenyl)propanamide[3]
SMILES CC(Cl)C(O)=NC1=CC=C(F)C(F)=C1[1]
Physical Form Powder / Solid
Storage Store at room temperature in a dry, well-ventilated place.[4]

Experimental Workflow Overview

The overall process, from synthesis to a purified and validated intermediate ready for subsequent steps, follows a logical progression. This workflow is designed to ensure high purity and structural confirmation, which are critical for its use in pharmaceutical applications.

G cluster_0 Synthesis & Purification cluster_1 Validation & Application Synthesis Protocol 1: Amide Coupling Reaction Purification Protocol 2: Aqueous Workup & Recrystallization Synthesis->Purification Crude Product Analysis Protocol 3: Analytical Characterization (HPLC, MS, NMR) Purification->Analysis Purified Product Application Downstream Synthesis of Target Molecules Analysis->Application Verified Intermediate

Figure 1: General experimental workflow.

Protocol 1: Synthesis via Amide Coupling

This protocol details the synthesis of the title compound through a standard nucleophilic acyl substitution reaction between 3,4-difluoroaniline and 2-chloropropanoyl chloride. This is a robust and widely applicable method for forming N-aryl amides.[5]

Reaction Principle: The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.[6][7] The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products Aniline 3,4-Difluoroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride 2-Chloropropanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 2-chloro-N-(3,4-difluorophenyl)propanamide Tetrahedral->Product Chloride Elimination HCl HCl (byproduct) Tetrahedral->HCl Base Base (e.g., Triethylamine) scavenges HCl HCl->Base Neutralization

Figure 2: Mechanism of nucleophilic acyl substitution.

Materials and Reagents:

  • 3,4-Difluoroaniline

  • 2-Chloropropanoyl chloride

  • Triethylamine (Et₃N) or Pyridine (dried)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: To the flask, add 3,4-difluoroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

  • Reagent Addition: In a separate, dry container, dissolve 2-chloropropanoyl chloride (1.05 eq) and triethylamine (1.1 eq) in a small amount of anhydrous DCM.

  • Reaction: Add the 2-chloropropanoyl chloride/base solution dropwise to the cooled aniline solution over 20-30 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot has been consumed. A typical mobile phase is a mixture of hexanes and ethyl acetate.[5]

Protocol 2: Workup and Purification

Proper workup is essential to remove unreacted starting materials, the base, and its salt, leading to a crude product that can be effectively purified.

Procedure:

  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer sequentially with 1M hydrochloric acid (HCl) (2 x 20 mL). This step removes the excess triethylamine and any remaining unreacted 3,4-difluoroaniline by forming water-soluble ammonium salts.

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) to neutralize any remaining acidic species.

  • Brine Wash: Wash with brine (saturated NaCl solution) (1 x 20 mL) to remove the bulk of the water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and collect the filtrate.[5]

  • Concentration: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude solid product.[8]

  • Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or toluene. b. If needed, add a co-solvent in which the product is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9] d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Protocol 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized intermediate before its use in subsequent pharmaceutical syntheses.[5]

Analytical TechniqueParameterExpected Result
HPLC Purity>98% peak area
Mass Spectrometry (ESI+) Molecular Ion Peak [M+H]⁺m/z = 220.03
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)Signals corresponding to aromatic (Ar-H), methine (CH-Cl), and methyl (CH₃) protons.
Melting Point RangeA sharp, defined melting point range, indicating high purity.

Application as a Pharmaceutical Building Block

2-chloro-N-(3,4-difluorophenyl)propanamide is a valuable synthon. The α-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides), thereby enabling the construction of more elaborate molecular architectures. This strategic positioning of a reactive site is a cornerstone of modern drug discovery.

G cluster_0 Synthetic Transformations Intermediate 2-chloro-N-(3,4-difluorophenyl)propanamide (Verified Intermediate) Reaction Nucleophilic Substitution (e.g., with R-NH₂) Intermediate->Reaction Product1 Amine-Substituted Derivative Reaction->Product1 Path A Product2 Thiol-Substituted Derivative Reaction->Product2 Path B Product3 Other Complex Adducts Reaction->Product3 Path C API Final API Target Product1->API Further Synthetic Steps Product2->API Further Synthetic Steps Product3->API Further Synthetic Steps

Figure 3: Role as a versatile synthetic intermediate.

Safety and Handling

Working with halogenated organic compounds requires strict adherence to safety protocols.

  • Hazard Classification: Based on structurally similar compounds, 2-chloro-N-(3,4-difluorophenyl)propanamide should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[11]

  • Fire Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11] Use fire extinguishers appropriate for the surrounding fire conditions.

References

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Safety Data Sheet - Carl ROTH. (Source: Carl ROTH). [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Reactions and Mechanisms - Master Organic Chemistry. (Source: Master Organic Chemistry). [Link]

  • Analytical Method Summaries. (Source: ALS). [Link]

  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (Source: Medium). [Link]

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (Source: Compound Interest). [Link]

  • Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement - YouTube. (Source: The Organic Chemistry Tutor). [Link]

  • 2-chloro-n-(3,4-difluorophenyl)propanamide (C9H8ClF2NO) - PubChemLite. (Source: PubChemLite). [Link]

  • 2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14ClNO | CID 11586530 - PubChem. (Source: PubChem). [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. (Source: PrepChem.com). [Link]

  • Organic Reactions & Reaction Mechanisms/2 - WikiEducator. (Source: WikiEducator). [Link]

  • Common Classes of Organic Reactions - Chemistry LibreTexts. (Source: Chemistry LibreTexts). [Link]

  • Purification and Isolation of α-Chloro-β-Lactone Precursor - Bridgewater College Digital Commons. (Source: Bridgewater College). [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (Source: Organic Syntheses). [Link]

Sources

Application Note: 2-chloro-N-(3,4-difluorophenyl)propanamide as a Versatile Building Block for the Synthesis of Novel Ticagrelor Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ticagrelor is a potent and reversible P2Y12 receptor antagonist critical in the management of acute coronary syndromes.[1] The exploration of its structure-activity relationship (SAR) through the synthesis of analogs is a key strategy in the development of next-generation antiplatelet agents with potentially improved pharmacokinetic profiles or novel activity. This document provides a detailed guide on the synthesis and application of 2-chloro-N-(3,4-difluorophenyl)propanamide , a strategic building block for creating a specific class of Ticagrelor analogs. We present validated protocols for the synthesis of this intermediate and its subsequent coupling to a core triazolopyrimidine scaffold, enabling researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Introduction: The Rationale for Fluorinated Analogs

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The 3,4-difluorophenyl moiety present in Ticagrelor is critical for its binding and overall efficacy. By retaining this key feature and introducing a flexible, reactive linker, we can systematically probe other regions of the molecule.

The building block, 2-chloro-N-(3,4-difluorophenyl)propanamide, serves two primary purposes:

  • Preservation of the Key Fluorinated Moiety: It maintains the 3,4-difluorophenyl group known to be important for the desired pharmacological activity.

  • Introduction of a Reactive Handle: The α-chloro group on the propanamide linker provides a site for nucleophilic substitution, allowing for covalent linkage to the core amine of a triazolopyrimidine intermediate, a common precursor in Ticagrelor synthesis.[4] This approach modifies the cyclopropylamine side chain of Ticagrelor, offering a direct path to novel analogs.

Synthesis Protocol: 2-chloro-N-(3,4-difluorophenyl)propanamide

The synthesis of the title building block is achieved through a standard amide coupling reaction between 3,4-difluoroaniline and 2-chloropropanoyl chloride. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive acyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₈ClF₂NOPubChem CID 11506804[5]
Molecular Weight219.62 g/mol PubChem CID 11506804[5]
Monoisotopic Mass219.02625 DaPubChem CID 11506804[5]
Predicted XlogP2.3PubChem CID 11506804[5]
Experimental Workflow: Synthesis of the Building Block

cluster_synthesis Synthesis Workflow Reactants 1. Reagent Preparation (3,4-difluoroaniline, TEA, DCM) Addition 2. Slow Addition (2-chloropropanoyl chloride) Reactants->Addition 0-5 °C Reaction 3. Reaction Stirring (Room Temp, 2-4h) Addition->Reaction Workup 4. Aqueous Workup (HCl wash, NaHCO₃ wash, Brine) Reaction->Workup Purification 5. Purification (Drying & Solvent Evaporation) Workup->Purification Product Final Product (2-chloro-N-(3,4-difluorophenyl) propanamide) Purification->Product

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Synthesis Protocol
  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Cool the flask to 0-5 °C using an ice bath.

  • Acylation: Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and aniline), saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude solid can be further purified by recrystallization if necessary. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of a Ticagrelor Analog

This protocol describes the nucleophilic substitution reaction between the synthesized building block and a key triazolopyrimidine intermediate. This intermediate contains a primary or secondary amine that displaces the chloride on the propanamide, forming the final Ticagrelor analog. The synthesis of the core intermediate, such as 7-amino-3-(cyclopentyl)-5-(propylthio)-3H-[1][6]triazolo[4,5-d]pyrimidine, can be adapted from established literature procedures for Ticagrelor synthesis.[4]

General Reaction Scheme

The core of this application is the coupling of the building block with an amine-functionalized triazolopyrimidine scaffold. This reaction typically requires a base to facilitate the nucleophilic attack and an appropriate solvent.

Experimental Workflow: Analog Synthesis

cluster_analog Analog Synthesis Workflow Coupling_Setup 1. Reagent Setup (Core Amine, Building Block, Base) Heating 2. Reaction Heating (e.g., Acetonitrile, 80 °C) Coupling_Setup->Heating Monitoring 3. Progress Monitoring (TLC / LC-MS) Heating->Monitoring Isolation 4. Product Isolation (Solvent Evaporation) Monitoring->Isolation Purification 5. Chromatographic Purification (Silica Gel Column) Isolation->Purification Final_Analog Final Ticagrelor Analog Purification->Final_Analog

Sources

Troubleshooting & Optimization

Removing unreacted 3,4-difluoroaniline from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 3,4-Difluoroaniline (DFA) from Amide Products[1][2]

Executive Summary

Removing 3,4-difluoroaniline (DFA) from amide coupling mixtures is a common but deceptive challenge.[1][2] Unlike standard anilines, DFA is significantly electron-deficient due to the two fluorine atoms.[1][2] This lowers its basicity (pKa


 2.0–3.[2]0) and nucleophilicity, rendering standard "mild" acidic washes (e.g., 10% citric acid or NH₄Cl) ineffective for extraction.[1][2]

This guide provides three validated protocols to remove DFA, structured by operational scale and required purity.

Module 1: The Chemist's Diagnostic (The "Why")

Before attempting purification, understand the physicochemical enemy.[2] You are likely facing one of two scenarios:

  • The "Ghost" Impurity: You performed an acidic wash, but DFA is still visible by TLC/LCMS.[2]

  • The "Slow" Scavenge: You added a standard scavenger resin, but the impurity persists after 16 hours.[2]

The Root Cause: pKa Mismatch Standard extractive workups rely on protonating the amine to form a water-soluble salt.[2]

  • Standard Aniline pKa: ~4.6[1][2]

  • 3,4-Difluoroaniline pKa: ~2.0–3.0 (Predicted)[1][2]

The Trap: A standard citric acid wash (pH ~3–4) is not acidic enough to fully protonate DFA.[2] According to the Henderson-Hasselbalch equation, to protonate >99% of a base, the aqueous pH must be at least 2 units below the pKa.

  • Required pH: < 1.0[1][2]

  • Solution: You must use a stronger inorganic acid (e.g., 1M HCl) or a specialized scavenger protocol.[2]

Module 2: Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your specific situation.

PurificationStrategy Start Start: Crude Reaction Mixture (Contains Amide + excess DFA) ScaleCheck Check Scale & Stability Start->ScaleCheck AcidStable Is Product Acid Stable? (No Boc/tBu groups) ScaleCheck->AcidStable >100 mg ProtocolB Protocol B: Scavenger Resin (MP-Isocyanate + Heat) ScaleCheck->ProtocolB <100 mg (HTS/Library) ProtocolA Protocol A: Optimized LLE (1M HCl Wash) AcidStable->ProtocolA Yes (Stable) ProtocolC Protocol C: Chromatography (Gradient Elution) AcidStable->ProtocolC No (Acid Sensitive) CheckPurity Purity > 95%? ProtocolA->CheckPurity Check LCMS ProtocolB->CheckPurity CheckPurity->ProtocolC No (Trace remains) Finish Evaporate & Dry CheckPurity->Finish Yes

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and chemical stability.

Module 3: Protocol A – Optimized Liquid-Liquid Extraction (LLE)

Best For: Scale >100 mg, acid-stable products.[1][2] Mechanism: Aggressive protonation using inorganic acid to force the partition coefficient (


) of DFA toward the aqueous phase.
Reagents Required
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2] Avoid Ethyl Acetate if possible (DFA HCl salt has partial solubility in wet EtOAc).[2]

  • Acid: 1N Hydrochloric Acid (HCl).[2]

  • Brine: Saturated NaCl.

Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with DCM (10–20 mL per mmol of substrate).

  • The Critical Wash (pH Control):

    • Wash the organic phase with 1N HCl (3 x Vol).[2]

    • Validation Step: Check the pH of the aqueous layer. It must be pH < 1.[2] If not, add more acid.[1][2]

    • Note: The DFA turns into its hydrochloride salt (

      
      ), which partitions into water.[1][2]
      
  • Neutralization (Optional but Recommended):

    • Wash with Brine (1 x Vol) to remove entrained acid.[2]

    • Warning: Do not wash with NaHCO₃ immediately if you suspect trapped aniline salt; the base will deprotonate it and return it to the organic layer. Only use NaHCO₃ if you are sure the aniline is gone.[2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting Table: LLE

Symptom Probable Cause Corrective Action
DFA remains in Organic Layer pH was > 1.0. Use 2N HCl or increase wash volume.[2]
DFA remains in Organic Layer Solvent is too polar (EtOAc/THF).[2] Switch to DCM or Chloroform.[2]

| Product lost to Aqueous | Product is basic (e.g., contains pyridine/amine).[2] | Switch to Protocol C (Chromatography).[2] |

Module 4: Protocol B – Solid-Phase Scavenging

Best For: Small scale (<100 mg), parallel synthesis, or acid-sensitive compounds (e.g., Boc-protected amines).[1][2] Mechanism: Covalent capture of the nucleophilic aniline using an electrophilic resin.[2]

Critical Insight: Because DFA is electron-deficient, it reacts slowly with standard scavengers.[1][2] You must drive the kinetics.[2]

Recommended Resins
  • MP-Isocyanate (Macroporous): Preferred.[1][2] Works in non-swelling solvents and has faster kinetics.[2][3]

  • PS-Isocyanate (Gel-type): Acceptable but requires swelling solvents (DCM/THF).[1][2]

Step-by-Step Procedure
  • Stoichiometry: Add 3.0 – 5.0 equivalents of Isocyanate resin relative to the excess DFA estimated.[2] (Standard 1.5 eq is insufficient for deactivated anilines).[2]

  • Solvent: Dissolve crude in DCM, DCE, or THF.

  • Incubation (The Driver):

    • Standard: Shake at Room Temperature for 16–24 hours.

    • Accelerated: Heat to 50–60°C for 4–6 hours (Ensure product stability).

  • Filtration: Filter through a frit or Celite pad to remove the resin-bound impurity.[1][2]

  • Concentration: Evaporate solvent.

Figure 2: Reaction of electron-deficient DFA with Isocyanate resin.[1][2] The urea bond formation is irreversible.

Module 5: Protocol C – Chromatography (Polishing)[2]

Best For: Final purification if Protocols A/B leave trace residues (>98% purity required).[2]

Stationary Phase: Silica Gel (Normal Phase).[2] Mobile Phase: Hexanes/Ethyl Acetate or DCM/MeOH.[2]

Technical Tip: DFA is less polar than most amides but can "tail" on silica.[2]

  • TLC Visualization: DFA stains poorly with KMnO4. Use UV (254 nm) or Iodine stain .[2]

  • Gradient: Run a shallow gradient (e.g., 0%

    
     30% EtOAc in Hexanes). The lipophilic DFA usually elutes before the amide product.
    
Frequently Asked Questions (FAQ)

Q1: Can I use 10% Citric Acid if I wash 5 times? A: Likely no.[1][2] At pH 4 (Citric acid), the ratio of [DFA]:[DFA-H+] is still significant because the pKa is ~3.[2] Even with multiple washes, the equilibrium favors the neutral organic-soluble form.[2] You need pH < 1.[2]

Q2: My product has a Boc group. Will 1M HCl remove it? A: It is risky.[2] 1M HCl wash is rapid (<5 mins), but Boc groups are acid-labile.[1][2] For Boc-protected compounds, use Protocol B (Scavenging) or Protocol C (Chromatography) .[1][2] Alternatively, use a phosphate buffer adjusted to pH 2.5 (safer, but less effective).[1][2]

Q3: Why is the scavenger resin not working after 2 hours? A: Electronic effects. The fluorine atoms on DFA pull electron density away from the amine, making it a poor nucleophile. It attacks the isocyanate resin much slower than benzylamine or aniline.[2] You must increase time (overnight) or temperature (60°C).[2]

Q4: Is 3,4-difluoroaniline toxic? A: Yes. Like most anilines, it is toxic by inhalation, ingestion, and skin contact.[1][2] It may cause methemoglobinemia.[2] Always handle in a fume hood and treat aqueous waste streams as hazardous.[2]

References
  • pKa and Chemical Properties

    • NIST Chemistry WebBook, SRD 69. "3,4-Difluoroaniline".[1][2][4] National Institute of Standards and Technology.[2][4] Link

  • Scavenger Resin Kinetics

    • Biotage Application Note. "Scavenging Amines using MP-Isocyanate and PS-Isocyanate". Demonstrates slower kinetics for electron-deficient anilines.[1][2] Link (General resource for resin kinetics).[2]

  • Amide Coupling Workup Strategies

    • BenchChem Technical Support.[2] "Amide Coupling Reactions with Electron-Rich Amines" (Discusses acid wash limitations). Link

  • General Purification Methodology

    • Anderson, N. G.[1][2] Practical Process Research & Development. Academic Press.[2] (Standard text for workup pH optimization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,4-difluoroaniline before handling.

Sources

Handling moisture sensitivity of 2-chloro-N-(3,4-difluorophenyl)propanamide precursors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-2CP-34DF Subject: Handling moisture sensitivity of 2-chloro-N-(3,4-difluorophenyl)propanamide precursors Status: [RESOLVED] Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the critical moisture sensitivity encountered during the synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide . This reaction involves the nucleophilic acyl substitution of 3,4-difluoroaniline with 2-chloropropanoyl chloride .

The primary failure mode in this synthesis is the competitive hydrolysis of the acid chloride precursor. If ambient moisture is not rigorously excluded, 2-chloropropanoyl chloride hydrolyzes to 2-chloropropionic acid and hydrochloric acid (HCl), irreversibly quenching the reagent before it can couple with the amine. This results in low yields, difficult purification, and stoichiometry errors.

Module 1: Reagent Integrity (The Pre-Game)

Root Cause Analysis: Precursor Instability

Before starting the reaction, you must ensure your inputs are viable. The 2-chloropropanoyl chloride is the "weak link" in this chain.

ReagentCAS No.[1][2][3]Moisture SensitivityCritical Handling Requirement
2-Chloropropanoyl chloride 7623-09-8High (Violent Hydrolysis)Store under inert gas (Ar/N₂). Handle in a fume hood. Clear/yellow liquid; if cloudy or fuming, it has hydrolyzed.
3,4-Difluoroaniline 3863-11-4Moderate (Hygroscopic)Store in a cool, dry place. If the solid clumps or is dark brown, recrystallize before use to remove oxidation products.
Dichloromethane (DCM) 75-09-2Low (Solvent)Must be anhydrous (<50 ppm H₂O). Use a solvent purification system (SPS) or dry over molecular sieves (3Å or 4Å).
FAQ: Reagent Troubleshooting

Q: My 2-chloropropanoyl chloride is fuming when I open the bottle. Is it usable? A: The "fume" is Hydrogen Chloride (HCl) gas, generated by the reaction of the acid chloride with atmospheric moisture.

  • Diagnosis: Significant hydrolysis has occurred.

  • Resolution: If the liquid is still mostly clear, you can use it but must distill it first to remove the acid byproduct. If it is cloudy or viscous, discard and replace . Using degraded acid chloride introduces 2-chloropropionic acid impurities that are difficult to separate from the final amide.

Q: How do I dry the 3,4-difluoroaniline if it looks wet? A: Do not heat it in an oven, as anilines can oxidize.

  • Protocol: Dissolve the aniline in DCM, dry the solution over anhydrous Magnesium Sulfate (MgSO₄), filter, and remove the solvent under vacuum. Store the resulting solid in a desiccator.

Module 2: Reaction Execution (The Protocol)

The Competitive Pathway Visualization

The following diagram illustrates the "race" between the desired amidation and the parasitic hydrolysis. You must bias the system to favor the blue path.

ReactionPathways Start Reagents: 2-Chloropropanoyl Chloride + 3,4-Difluoroaniline Intermediate Reaction Environment (DCM / 0°C / Base) Start->Intermediate Dissolve Moisture Contaminant: Water (H₂O) Moisture->Intermediate Ingress Product TARGET PRODUCT: 2-chloro-N-(3,4-difluorophenyl) propanamide Intermediate->Product Path A: Amidation (Fast if Dry) Waste IMPURITY: 2-Chloropropionic Acid + HCl Intermediate->Waste Path B: Hydrolysis (Fast if Wet)

Caption: Logical flow of competitive reaction pathways. Path A (Green) requires anhydrous conditions to outcompete Path B (Red).

SOP: Anhydrous Dropwise Addition

Objective: Maximize yield by minimizing local concentration of acid chloride relative to the base scavenger.

Reagents:

  • 3,4-Difluoroaniline (1.0 equiv)

  • 2-Chloropropanoyl chloride (1.1 equiv)[4]

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Protocol:

  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (N₂). Equip with a magnetic stir bar and a pressure-equalizing addition funnel.

  • The Base Layer: Add 3,4-difluoroaniline and Triethylamine (TEA) to the flask. Dissolve in anhydrous DCM.

    • Why TEA? It acts as an "HCl Sponge." The reaction produces HCl; without a base, the aniline would protonate (forming a salt) and become non-nucleophilic, stopping the reaction.

  • Thermal Control: Submerge the flask in an ice/water bath (0°C) .

    • Why? The reaction is exothermic.[3] Heat accelerates hydrolysis (if any moisture is present) and can cause side reactions.

  • The Critical Addition: Dissolve the 2-chloropropanoyl chloride in a small volume of DCM and transfer it to the addition funnel. Add this solution dropwise over 30-60 minutes.

    • Troubleshooting: If you see immediate white smoke (fuming) inside the flask, your solvent is wet. Stop and dry your solvent.

  • Completion: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

Module 3: Post-Reaction & Purification

Ticket Resolution: Quality Control

Q: I have a white solid precipitate in my reaction flask. Did it fail? A: Likely No .

  • Explanation: The white solid is usually Triethylamine Hydrochloride (TEA·HCl) , the salt byproduct formed when the base neutralizes the HCl. This is a sign the reaction worked.

  • Action: Filter this solid off or dissolve it during the aqueous workup.

Q: My NMR shows a "doublet" peak that shouldn't be there. A: Check for the 2-chloropropionic acid impurity (approx. 1.7 ppm and 4.5 ppm).

  • Cause: Hydrolysis of the starting material.

  • Removal: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) . This converts the acid impurity into its water-soluble salt, which moves to the aqueous layer, leaving your pure amide in the organic layer.

Summary of Purification Data
MethodTarget ImpurityProcedure
Acid Wash (1M HCl) Unreacted AnilineWash organic layer 2x. Aniline forms a salt and enters water.
Base Wash (Sat. NaHCO₃) Hydrolysis Byproduct (Acid)Wash organic layer 2x. Acid forms a salt and enters water.
Recrystallization Trace ImpuritiesDissolve in hot Hexanes/DCM mixture; cool slowly.

References

  • Wikipedia. (n.d.). 2-Chloropropionic acid (Hydrolysis Product). Retrieved from [Link]

Sources

Overcoming solubility issues of 2-chloro-N-(3,4-difluorophenyl)propanamide in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solubility Guide for 2-Chloro-N-(3,4-difluorophenyl)propanamide

Case Overview & Diagnostic

Subject: 2-Chloro-N-(3,4-difluorophenyl)propanamide Molecular Formula: C₉H₈ClF₂NO Key Structural Features:

  • Lipophilic Domain: 3,4-Difluorophenyl ring (electron-poor, hydrophobic).[1][2][3][4][5][6]

  • H-Bonding Domain: Secondary amide (-CONH-).[1][2][3][4][5][6]

  • Reactive/Polar Domain:

    
    -Chloroalkyl chain.[1][2][3][4][5][6]
    

Common Issue: Users frequently report broad signals, missing amide protons, or precipitation when attempting high-concentration experiments (e.g.,


C NMR or 2D HMBC) in standard solvents like CDCl₃.[1][2][3][4][6]

Part 1: Diagnostic Workflow (Is it Insolubility or Aggregation?)

Before altering your solvent system, confirm the nature of the problem.[3][6] Amides with halogenated aromatic rings often exhibit intermolecular hydrogen bonding in non-polar solvents, leading to aggregation rather than simple insolubility.[1][2][3][6]

Q: My sample looks clear, but the NMR peaks are broad. Is it insoluble? A: Likely not. If the solution is clear, you are experiencing aggregation or rotameric exchange .[1][2][3]

  • Aggregation: The amide NH hydrogen bonds with the carbonyl of another molecule, forming dimers or oligomers.[1][2][3] This increases the effective molecular weight, shortening

    
     relaxation and broadening peaks.[3][6]
    
  • Rotamers: Restricted rotation around the C-N amide bond can create two distinct species on the NMR timescale.[1][2][3][5]

Q: There is visible particulate matter.[1][2][3][5][6] What should I do? A: Do not run the spectrum yet. Suspended particles ruin magnetic field homogeneity (shimming), leading to distorted lineshapes that mimic poor solubility.[1][2][3][4][6]

  • Protocol: Centrifuge the NMR tube (if using a specialized rotor) or filter the solution through a 0.2

    
    m PTFE syringe filter into a fresh tube.
    

Part 2: Solvent Selection Decision Matrix

The choice of solvent dictates the disruption of intermolecular forces.[3][6] Use the following logic flow to select the optimal solvent.

SolventSelection Start Start: Sample Condition SolubilityCheck Is sample soluble in CDCl3? Start->SolubilityCheck BroadPeaks Issue: Aggregation/Rotamers SolubilityCheck->BroadPeaks Yes, but broad peaks Precipitate Issue: True Insolubility SolubilityCheck->Precipitate No, cloudy/precipitate Acetone Acetone-d6 (Breaks weak aggregates) BroadPeaks->Acetone Step 1: Try Acetone-d6 DMSO DMSO-d6 (Strong H-bond acceptor) Precipitate->DMSO Step 1: Switch to DMSO-d6 Success1 Proceed to Data Acquisition Acetone->Success1 Sharp Peaks Acetone->DMSO Still Broad Success2 Proceed to Data Acquisition DMSO->Success2 Soluble VT_NMR Variable Temp (VT) NMR Run at 50-80°C in DMSO DMSO->VT_NMR Soluble but Broad

Figure 1: Decision tree for solvent selection based on visual and spectral feedback.

Detailed Solvent Recommendations
SolventPolarity (

)
Suitability for this AmideMechanism of ActionRecommendation
CDCl₃ 4.8LowNon-polar; promotes intermolecular H-bonding (dimerization).[1][2][3][4][5][6]Avoid for

C or high-conc samples. Good for

F if soluble.[1][2][3][4][5][6]
Acetone-d₆ 20.7MediumModerate H-bond acceptor; disrupts weak dimers.[1][2][3][4][5][6]First Alternative. Often sharpens amide peaks without the recovery issues of DMSO.[1][2][3][5][6]
DMSO-d₆ 46.7HighStrong H-bond acceptor; completely solvates the NH, breaking aggregates.[1][2][3][4][5][6]Gold Standard for solubility.[1][2][3][5][6] Warning: High boiling point makes sample recovery difficult.
MeOD-d₄ 32.7MediumProtic solvent; exchanges with Amide-NH.[1][2][3][4][5][6]Use with Caution. The amide proton signal will disappear (exchange with D), losing structural info.[1][2][3][4][6]

Part 3: Advanced Troubleshooting Protocols

Scenario A: "I need to see the Amide-NH proton, but it's broad."

Root Cause: Quadrupolar broadening (from


N) or intermediate exchange rates.[1][2][3][4][5][6]
Protocol: 
  • Solvent: Use DMSO-d₆ .[1][2][3][4][5][6][7][8][9] It forms a strong H-bond with the NH, "locking" it in place and slowing exchange, which sharpens the peak.[3][6]

  • Temperature: If still broad, heat the probe to 323 K (50°C) . This pushes the exchange regime to the "fast" limit, collapsing rotamers into a sharp average signal.[3][6]

    • Note: Ensure the cap is tight to prevent evaporation.[1][3][5][6]

Scenario B: "I have limited sample (<1 mg) and solubility is poor."

Root Cause: Detection limit issues compounded by solubility.[1][2][3][4][5][6] Protocol:

  • Micro-cell / Shigemi Tubes: Use a susceptibility-matched Shigemi tube.[1][2][3][4][5][6] This restricts the solvent volume to the active coil area (~200

    
    L instead of 600 
    
    
    
    L), increasing effective concentration without requiring more mass.[1][3][6]
  • Solvent: Use 100% DMSO-d₆ to ensure maximum solubility in the reduced volume.[1][2][3][4][5][6]

Scenario C: "I need to recover my sample after using DMSO."

Root Cause: DMSO has a high boiling point (189°C), making rotary evaporation difficult.[1][2][3][4][5][6][10] Protocol:

  • Lyophilization: Freeze the DMSO sample and sublime it (requires a specialized freeze-dryer).

  • Aqueous Workup: Add 5 mL water to the NMR tube contents, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄. The hydrophobic difluorophenyl group ensures the compound partitions into the organic layer.[3][6]

  • Smart Evaporation: Use vacuum-assisted vortex evaporation (e.g., BioChromato Smart Evaporator) which is designed to remove DMSO/DMF without heating to decomposition temperatures.[1][2][3][4][5][6]

Part 4: Reference Data & Citations

Table 2: Chemical Shift Expectations in DMSO-d₆ vs. CDCl₃ Note: Amide protons typically shift downfield in DMSO due to H-bonding.[1][2][3][4][5][6]

Proton EnvironmentApprox

(CDCl₃)
Approx

(DMSO-d₆)
Notes
Amide -NH6.5 - 7.5 ppm (Broad)8.0 - 9.5 ppm (Sharp)Diagnostic shift.[1][2][3][4][5][6]

-CH (Cl-CH-CH₃)
4.4 - 4.6 ppm4.5 - 4.8 ppmDeshielded by Cl and Carbonyl.[1][2][3][4][5][6]
Aromatic (Difluoro)6.9 - 7.5 ppm7.1 - 7.8 ppmComplex splitting due to

F-

H coupling (

Hz).[1][2][3][4][5][6]

References:

  • Babij, N. R., et al. (2016).[1][2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Link[1][2][3][4][5][6]

    • Grounding: Provides chemical shift data for solvents and impurities, essential for distinguishing sample peaks from solvent artifacts.[3][4][5][6]

  • Fulmer, G. R., et al. (2010).[1][2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2][3][4][5][6]

    • Grounding: The standard reference for identifying solvent residuals in CDCl3, DMSO, and Acetone.[3][4][6]

  • Abraham, R. J., et al. (2006).[1][2][3][4][5][6][7] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link[1][2][3][4][5][6]

    • Grounding: Explains the mechanistic shift of amide protons when switching from CDCl3 to DMSO.

  • BioChromato. (2018).[1][2][3][4][5][6] NMR Solvent Selection and Sample Recovery. Link

    • Grounding: Technical guide on recovering samples from high-boiling solvents like DMSO.[1][2][3][4][5][6]

Sources

Validation & Comparative

A Comparative Guide to the FT-IR Absorption Bands of 2-chloro-N-(3,4-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) absorption bands for the compound 2-chloro-N-(3,4-difluorophenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting the predicted spectral features of the target molecule with experimental data from structurally analogous compounds. The objective is to facilitate the identification and characterization of this and similar molecules through vibrational spectroscopy.

The Diagnostic Power of FT-IR in Molecular Characterization

FT-IR spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure. For a molecule like 2-chloro-N-(3,4-difluorophenyl)propanamide, which possesses a secondary amide linkage, an aromatic ring with fluorine substituents, and an alkyl chloride, FT-IR spectroscopy is an invaluable tool for structural confirmation and purity assessment.

Predicted FT-IR Absorption Profile of 2-chloro-N-(3,4-difluorophenyl)propanamide

Below is a table summarizing the predicted characteristic absorption bands for 2-chloro-N-(3,4-difluorophenyl)propanamide.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3300 - 3500Medium
Aromatic C-H StretchAryl Ring3000 - 3100Medium to Weak
Aliphatic C-H StretchCH₃ and CH~2900Medium to Weak
C=O Stretch (Amide I)Secondary Amide1650 - 1700Strong
N-H Bend (Amide II)Secondary Amide1510 - 1570Strong
C-N Stretch / N-H Bend (Amide III)Secondary Amide1250 - 1350Medium
C-F StretchAryl Fluoride1100 - 1300Strong
C-Cl StretchAlkyl Chloride600 - 800Medium to Weak

Comparative Spectral Analysis

To provide a robust analytical context, we will compare the predicted spectrum of our target molecule with the experimental FT-IR data of three related compounds: Acetanilide, 2-Chloropropanamide, and 3,4-Difluoroaniline. This comparison will highlight how specific structural modifications influence the vibrational spectrum.

Acetanilide: The Unsubstituted N-Aryl Amide Benchmark

Acetanilide serves as an excellent baseline, representing a simple secondary N-aryl amide without halogen substituents. Its spectrum is well-characterized and showcases the fundamental amide and aromatic absorptions.[1][2][3]

2-Chloropropanamide: Isolating the Chloro-Amide Moiety

This primary amide allows for the examination of the C-Cl and amide group vibrations in the absence of an aromatic ring.[4][5]

3,4-Difluoroaniline: The Difluorinated Aromatic Core

The spectrum of this precursor molecule provides the characteristic absorption frequencies for the 3,4-difluorinated phenyl group.[6]

Table 2: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 2-chloro-N-(3,4-difluorophenyl)propanamide (Predicted) Acetanilide (Experimental) [1][3]2-Chloropropanamide (Experimental) [4][5]3,4-Difluoroaniline (Experimental) [6]
N-H Stretch 3300 - 3500~3300~3400 & ~3200 (doublet for primary amide)~3400 & ~3300 (doublet for primary amine)
C=O Stretch (Amide I) 1650 - 1700~1660~1650N/A
N-H Bend (Amide II) 1510 - 1570~1540~1630~1620
C-F Stretch 1100 - 1300N/AN/A~1280 & ~1180
C-Cl Stretch 600 - 800N/A~750N/A

Analysis of Spectral Differences:

  • N-H Stretching Region: Our target molecule, being a secondary amide, is expected to show a single N-H stretching band, similar to acetanilide. In contrast, 2-chloropropanamide (a primary amide) and 3,4-difluoroaniline (a primary amine) exhibit two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.[7][8]

  • Amide I and II Bands: The C=O stretch (Amide I) is a strong and reliable indicator of the amide group.[9][10] Its position in our target molecule is anticipated to be in the typical range for secondary amides, comparable to acetanilide. The N-H bend (Amide II) is also a characteristic feature. The electron-withdrawing nature of the difluorophenyl ring in our target molecule may cause a slight shift in the Amide I and II bands compared to acetanilide.

  • C-F and C-Cl Stretching Regions: The most significant differences will appear in the lower wavenumber region. The strong C-F stretching absorptions from the difluorinated ring are expected between 1100 and 1300 cm⁻¹.[11] The C-Cl stretch from the chloropropionyl moiety will likely appear in the 600-800 cm⁻¹ range, a region often referred to as the fingerprint region.[12] These bands will be absent in the spectrum of acetanilide.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of a solid sample such as 2-chloro-N-(3,4-difluorophenyl)propanamide, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Rationale for Experimental Choices:

  • ATR-FTIR: This technique is favored for solid samples as it requires no sample dilution (as in KBr pellets) and provides high-quality, reproducible spectra. The path length is independent of sample thickness, leading to consistent results.

  • Diamond ATR Crystal: A diamond crystal is chosen for its robustness and broad spectral range, making it suitable for a wide variety of samples.

  • 4 cm⁻¹ Resolution: This resolution is sufficient for most routine characterization of organic compounds, providing a good balance between spectral detail and measurement time.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Figure 1: Molecular structure of 2-chloro-N-(3,4-difluorophenyl)propanamide.

ftir_workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition & Processing cluster_interpretation Interpretation Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Assign_Bands Assign Absorption Bands Process_Data->Assign_Bands Compare Compare with Reference Spectra Assign_Bands->Compare Final_Report Generate Final Report Compare->Final_Report

Figure 2: Workflow for FT-IR analysis using the ATR technique.

Conclusion

The FT-IR spectrum of 2-chloro-N-(3,4-difluorophenyl)propanamide is predicted to exhibit a unique combination of absorption bands characteristic of its secondary amide, difluorinated aromatic, and alkyl chloride moieties. By understanding the expected positions and intensities of these bands and comparing them to structurally related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, further empowering scientific investigation in the field of drug development and chemical synthesis.

References

  • Chalapathi, V. V., & Ramiah, K. V. (1968). VIBRATIONAL SPECTRA AND NORMAL VIBRATIONS OF ACETANILIDE AND N-DEUTERATED ACETANILIDE. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 109-119. [Link]

  • O'Sullivan, D. G., & Sadler, P. W. (1957). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Journal of the Chemical Society, 2916-2919. [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Velcheva, E. A., Glavcheva, Z. I., & Stamboliyska, B. A. (2016). IR spectral and structural changes caused by the conversion of acetanilide into azanion. Bulgarian Chemical Communications, 48(3), 514-520. [Link]

  • El-Gogary, T. M., & El-Bary, H. M. A. (2014). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. Journal of Molecular Modeling, 20(8), 2378. [Link]

  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Research, 3(12), 166-170. [Link]

  • Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572-8579. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94385, 2-Chloropropanamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloropropionamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8579. [Link]

Sources

Mass spectrometry fragmentation pattern of 2-chloro-N-(3,4-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-(3,4-difluorophenyl)propanamide

Abstract

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-chloro-N-(3,4-difluorophenyl)propanamide, a compound of interest in pharmaceutical and agrochemical research. In the absence of direct experimental spectra in public-domain literature, this document synthesizes established fragmentation principles for aromatic amides and halogenated compounds to construct a predictive fragmentation map. We will explore the primary cleavage pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), offering researchers a robust framework for identifying this molecule and its analogues in complex matrices. This guide includes a proposed fragmentation scheme, a summary of key diagnostic ions, and a standardized protocol for method development.

Introduction: The Analytical Imperative

2-chloro-N-(3,4-difluorophenyl)propanamide belongs to a class of N-aryl amides, structures that are common scaffolds in drug discovery and crop protection science. The precise characterization of such molecules is critical for metabolism studies, impurity profiling, and quality control. Mass spectrometry (MS) is the definitive tool for this purpose, providing not only molecular weight confirmation but also structural information through controlled fragmentation.

Understanding the fragmentation pattern is not merely an academic exercise; it is essential for developing sensitive and specific quantitative methods (e.g., Multiple Reaction Monitoring, MRM) and for confidently identifying unknown compounds. This guide serves as a predictive comparison, grounding its claims in the fundamental principles of ion chemistry to forecast the behavior of 2-chloro-N-(3,4-difluorophenyl)propanamide in a tandem mass spectrometer.

Proposed Instrumentation & Experimental Workflow

To acquire the data discussed herein, a standardized LC-MS/MS platform is proposed. The causality behind these choices is rooted in achieving high sensitivity and reproducibility for small molecule analysis.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 µg/mL. This dual-solvent system ensures solubility and compatibility with the reversed-phase mobile phase.

  • Chromatographic Separation:

    • LC System: A standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). The C18 chemistry provides excellent retention for moderately polar compounds like the target analyte.

    • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. This ensures the elution of the analyte as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is the preferred method for polar and semi-polar molecules containing nitrogen, as they are readily protonated.[1]

    • Key ESI Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Gas (N₂) Flow: 800 L/hr

      • Desolvation Temperature: 350 °C

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 50 to 300 to identify the protonated precursor ion, [M+H]⁺.

      • Product Ion Scan (MS/MS): Select the precursor ion (predicted m/z 220.03) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Collision-induced dissociation (CID) with an inert gas like argon is standard.[2]

Workflow Diagram: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS Detection A 1. Dissolve Standard (1 µg/mL in 50:50 ACN:H2O) B 2. Inject onto C18 Column A->B C 3. Gradient Elution (Water/ACN + 0.1% FA) B->C D 4. ESI Source (Positive Ion Mode) C->D E 5. Full Scan (MS1) (Identify Precursor [M+H]+) D->E F 6. Product Ion Scan (MS/MS) (Fragment Precursor) E->F G 7. Fragmentation Pattern Elucidation F->G Data Analysis

Caption: Standard workflow for LC-MS/MS analysis.

Results & Discussion: Predictive Fragmentation Analysis

The molecular formula of 2-chloro-N-(3,4-difluorophenyl)propanamide is C₉H₈ClF₂NO, with a monoisotopic mass of 219.02625 Da.[3] In positive mode ESI, the molecule will readily accept a proton, likely at the amide nitrogen or carbonyl oxygen, to form the precursor ion [M+H]⁺ at m/z 220.03 .[3] The presence of a chlorine atom will also produce a characteristic isotopic peak for the precursor at [M+2+H]⁺ (m/z 222.03) with an abundance of approximately one-third that of the m/z 220.03 peak.[4][5]

Upon collision-induced dissociation, several key fragmentation pathways are predicted based on the established behavior of similar chemical structures.

Pathway 1: Amide Bond Cleavage (The Dominant Pathway)

The most common fragmentation route for N-aryl amides is the cleavage of the stable amide C-N bond.[6] This is a charge-site initiated process that is highly favorable.

  • Mechanism: The protonated precursor ion fragments at the C-N bond, leading to the formation of a neutral 3,4-difluoroaniline molecule and a charged 2-chloropropanoyl acylium ion.

  • Predicted Fragments:

    • Fragment A (Acylium Ion): [C₃H₄ClO]⁺ at m/z 91.00 . The presence of the chlorine isotope will result in a corresponding peak at m/z 93.00 . This fragment is expected to be highly abundant.

    • Neutral Loss: 3,4-difluoroaniline (C₆H₅F₂N), with a mass of 129.04 Da.

Pathway 2: Alpha-Cleavage of the Chloroalkyl Chain

Alpha-cleavage adjacent to a heteroatom is a well-established fragmentation mechanism.[7][8] In this case, the loss of the chlorine radical is a highly probable event.

  • Mechanism: The precursor ion loses a chlorine radical (•Cl) from the 2-position of the propanamide moiety. This results in the formation of a stable secondary carbocation adjacent to the carbonyl group.

  • Predicted Fragment:

    • Fragment B: [M+H-Cl]⁺ at m/z 185.05 . This peak is expected to be a significant diagnostic ion.

Pathway 3: Cleavage of the Aromatic Moiety

While less common than amide bond cleavage, fragmentation can also be initiated by the loss of the entire chloro-propanamide side chain.

  • Mechanism: Cleavage of the bond between the aromatic ring and the amide nitrogen. This would result in the formation of a protonated 3,4-difluoroaniline ion.

  • Predicted Fragment:

    • Fragment C: [C₆H₆F₂N]⁺ at m/z 130.05 . The abundance of this ion can be compared to that of Fragment A to determine the relative gas-phase basicity of the nitrogen and carbonyl groups.

Predicted Fragmentation Scheme

G precursor Precursor Ion C9H9ClF2NO+ m/z 220.03 fragA Fragment A Acylium Ion [C3H4ClO]+ m/z 91.00 precursor->fragA Pathway 1 - C6H5F2N (129 Da) Amide Cleavage fragB Fragment B [M+H-Cl]+ m/z 185.05 precursor->fragB Pathway 2 - •Cl (35 Da) Alpha-Cleavage fragC Fragment C Protonated Aniline [C6H6F2N]+ m/z 130.05 precursor->fragC Pathway 3 - C3H4ClO (90 Da) Side-chain Loss

Caption: Predicted major fragmentation pathways for [2-chloro-N-(3,4-difluorophenyl)propanamide+H]⁺.

Comparative Analysis & Data Summary

While no direct spectrum for the target analyte is available, we can compare its predicted behavior to known fragmentation patterns. For simple amides like propanamide, cleavage of the C-C bond alpha to the carbonyl is common, yielding a base peak at m/z 44 ([O=C-NH₂]⁺).[9] However, in our N-aryl substituted molecule, the charge is more likely to be retained on the larger, more stable fragments. The dominant N-CO cleavage is a well-documented pattern for various aromatic and unsaturated amides, as it leads to stable aryl acylium cations.[6]

The fragmentation of halogenated compounds consistently shows the loss of the halogen as a primary pathway.[4][10] Therefore, the prediction of a significant [M+H-Cl]⁺ ion (Fragment B) is well-supported.

Table 1: Summary of Predicted Key Ions

IonPredicted m/zProposed FormulaDescription / Origin PathwayIsotopic Peak (m/z)
[M+H]⁺ 220.03[C₉H₉ClF₂NO]⁺Protonated Precursor Ion222.03
Fragment A 91.00[C₃H₄ClO]⁺2-chloropropanoyl acylium ion (Pathway 1)93.00
Fragment B 185.05[C₉H₉F₂NO]⁺Loss of Chlorine (Pathway 2)N/A
Fragment C 130.05[C₆H₆F₂N]⁺Protonated 3,4-difluoroaniline (Pathway 3)N/A

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 2-chloro-N-(3,4-difluorophenyl)propanamide. The primary expected fragmentation pathway is the amide bond cleavage, yielding a characteristic acylium ion at m/z 91.00 (with its m/z 93.00 isotope peak). A secondary, but diagnostically crucial, pathway involves the loss of the chlorine atom to produce an ion at m/z 185.05 . The presence of the chlorine isotope pattern in the precursor ion and Fragment A provides an additional layer of confirmation. This predictive model serves as an essential starting point for researchers developing analytical methods for this compound and its structural analogues, enabling faster method development and more confident structural elucidation.

References

  • Al-Majid, A. M., & Barakat, A. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22695-22704. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Kopera, E., et al. (2010). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. PMC. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-n-(3,4-difluorophenyl)propanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(4-fluorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Elemental Analysis & Purity Validation: 2-chloro-N-(3,4-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Data for 2-chloro-N-(3,4-difluorophenyl)propanamide Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Gold Standard" in a Modern Context

In the high-stakes environment of drug development, 2-chloro-N-(3,4-difluorophenyl)propanamide (CAS: 868771-20-4) serves as a critical halogenated building block.[1] While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural certainty, they often fail to capture the bulk purity profile required for GMP intermediates.[1]

This guide objectively compares Elemental Analysis (EA) against these modern alternatives, demonstrating why EA remains the definitive "gatekeeper" for this specific fluorinated-chlorinated amide.[1] We provide the precise theoretical data, experimental acceptance criteria, and a self-validating protocol for handling the unique combustion challenges posed by high-halogen content.

Theoretical Data & Composition

Before analyzing experimental results, the theoretical baseline must be established. For C₉H₈ClF₂NO , the presence of both Fluorine (17.3%) and Chlorine (16.1%) constitutes over 33% of the total mass, creating significant potential for interference in standard combustion analysis if not managed correctly.

Table 1: Theoretical Elemental Composition (MW: 219.62 g/mol )

ElementCountAtomic Mass ContributionTheoretical % (w/w) Acceptance Tolerance (±0.4%)
Carbon (C) 9108.1049.22% 48.82% – 49.62%
Hydrogen (H) 88.063.67% 3.27% – 4.07%
Nitrogen (N) 114.016.38% 5.98% – 6.78%
Fluorine (F) 238.0017.30% Method Dependent
Chlorine (Cl) 135.4516.14% Method Dependent

Critical Insight: A deviation of >0.4% in Carbon often indicates trapped solvent (e.g., Dichloromethane) or moisture, which HRMS will not detect in the bulk solid.

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform combustion analysis in 2026? The table below compares the "Performance" of EA against modern alternatives specifically for 2-chloro-N-(3,4-difluorophenyl)propanamide .

Table 2: Method Performance Comparison

FeatureElemental Analysis (CHN) HRMS (ESI/APCI) Quantitative NMR (qNMR)
Primary Function Bulk Purity Verification Molecular Formula ConfirmationStructural Purity & Potency
Solvent Detection High (Trapped solvents skew C/H %)Zero (Solvents are invisible/evaporate)High (If solvent peaks are distinct)
Inorganic Impurity High (Ash residue/Low C%)Low (Salts often don't ionize)Low (Inorganic salts are silent)
Halogen Interference High Risk (F attacks silica tubes)Low Risk (Distinct isotope patterns)None
Sample Required 2–5 mg (Destructive)<1 mg (Destructive)5–20 mg (Non-destructive)
Verdict Essential for GMP Release Essential for IDBest for Potency Assignment

Expert Analysis: For this specific compound, HRMS is insufficient . The presence of the labile chlorine atom can lead to in-source fragmentation, potentially mimicking impurities. Furthermore, HRMS cannot distinguish between the pure solid and a solvate. EA is the only method that confirms the material is "dry" and free of non-volatile inorganic salts (e.g., Sodium Chloride from the synthesis workup) which would simply lower the %C, %H, and %N proportionally.

Self-Validating Experimental Protocol

Challenge: The high Fluorine content (17.3%) can attack the silica combustion tube (forming SiF₄), leading to low results.[1] The Chlorine can form volatile metal chlorides.

The Protocol (Automated Combustion):

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) to the tin capsule.

    • Causality: WO₃ acts as a scrubber and flux, preventing the formation of non-volatile metal fluorides and protecting the quartz tube from HF attack.

  • Temperature: High-temperature combustion (1150°C) with Oxygen boost.

  • Reduction: Copper reduction column at 850°C to convert Nitrogen oxides (NOx) to N₂.

Visualizing the Validation Workflow:

EA_Workflow Sample Sample: 2-chloro-N- (3,4-difluorophenyl)propanamide Weighing Weigh 2.0 mg (+ WO3 Additive) Sample->Weighing Start Combustion Combustion (1150°C) O2 Injection Weighing->Combustion Tin Capsule Scrubbing Halogen Scrubbing (Ag wool / WO3) Combustion->Scrubbing Gases Detection TCD Detection (N2, CO2, H2O) Scrubbing->Detection Clean Gases Data Compare with Theoretical % Detection->Data Result Data->Sample Fail (>0.4%) Re-dry/Re-purify

Figure 1: Optimized Elemental Analysis workflow for halogenated amides, highlighting the critical scrubbing step to prevent sensor corrosion and data skew.

Data Interpretation Guide

Use this reference table to diagnose synthesis issues based on EA deviations.

Table 3: Diagnostic Interpretation of EA Results

ObservationLikely CauseCorrective Action
C: 49.2% (Pass) Pure Compound Proceed to next step.[1]
C: < 48.5% Inorganic Contamination (e.g., NaCl, Na₂SO₄) or Moisture .Check ash content.[2] Re-dry under vacuum.
C: > 50.0% Solvent Entrapment (e.g., Toluene, Ethyl Acetate) or Starting Material (if C-rich).[1]Run TGA or ¹H NMR to identify solvent.
N: > 6.8% Amine Contamination (3,4-difluoroaniline is ~8.6% N).[1]Acid wash to remove unreacted aniline.
H: > 4.0% Water/Solvent .[3]Dry at 50°C under high vacuum for 24h.
References
  • High-sensitivity elemental ionization for quantitative detection of halogenated compounds . Analyst (RSC).[1] Available at: [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique . PMC (NIH).[1] Available at: [Link]

  • Is it possible to use HRMS for organometallic characterization? ResearchGate. Available at: [Link]

Sources

Crystal Engineering of Fluorinated Propanamides: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Effect in Solid-State Chemistry In pharmaceutical development, the substitution of hydrogen with fluorine is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity. However, this substitution drastically alters the solid-state behavior of the molecule. This guide provides a technical comparison between Propanamide (PA) and its fluorinated analog, 2,2,3,3,3-Pentafluoropropanamide (PFPA) .

We analyze how the high electronegativity and low polarizability of fluorine disrupt the classical hydrogen-bonding networks found in amides, leading to distinct crystal packing motifs, solubility profiles, and handling requirements for X-ray diffraction (XRD) studies.

Part 1: The Comparative Landscape

The transition from a hydrocarbon backbone to a perfluorocarbon backbone fundamentally changes the intermolecular forces governing the crystal lattice. The following table contrasts the physicochemical and crystallographic "performance" of the standard product (Propanamide) against the fluorinated alternative.

Table 1: Physicochemical & Structural Comparison
FeaturePropanamide (Standard) Pentafluoropropanamide (Fluorinated) Structural Implication
Formula


Mass increase + Volume expansion.
Molecular Weight 73.09 g/mol 163.05 g/mol Density increases significantly in the fluorinated form (~1.5 g/cm³ vs 1.04 g/cm³).
Melting Point ~81 °CLow-Melting Solid / Semi-SolidFluorine substitution often lowers MP despite higher MW due to weaker van der Waals forces between perfluoro-chains.
Dominant Interaction Strong N-H...O Hydrogen BondsN-H...O + Weak C-F...F / C-F...OCompetition between classical H-bonds and weak dispersive fluorine interactions.
Lattice Packing 2D Sheets / LaddersSegregated LayeringFluorinated chains tend to segregate from the polar amide heads, forming "fluorous domains."
Solubility High in Water/Polar SolventsLipophilic / Fluorous SolventsCritical for recrystallization solvent selection (e.g., requires fluorinated alcohols or ethers).
Volatility LowHighCritical: PFPA sublimes easily; crystals must be handled in sealed capillaries or oil at low temp.

Part 2: Structural Analysis & Causality

The Disruption of Hydrogen Bonding

In Propanamide , the crystal structure is dominated by strong


 hydrogen bonds, typically forming 

dimers or

chains. These forces dictate a rigid, planar arrangement of the amide backbone.

In PFPA , the electron-withdrawing nature of the perfluoroalkyl group (


) increases the acidity of the amide protons (

), theoretically strengthening the

bond. However, the bulky, electron-rich fluorine atoms create steric repulsion and compete for "contacts."
  • The "Fluorous Effect": The

    
     bond is highly polar but the fluorine atom itself is not very polarizable. This leads to weak dispersion forces between fluorinated chains.
    
  • Segregation: The crystal lattice often separates into alternating layers: a polar layer (amide network) and a non-polar layer (fluorocarbon tails).

Interaction Logic Diagram

The following diagram illustrates how fluorine substitution shifts the hierarchy of intermolecular forces.

InteractionLogic Subst Fluorine Substitution (H -> F) Elec Electronic Effect (Inductive Withdrawal) Subst->Elec Steric Steric Effect (Van der Waals Radius: 1.2A -> 1.47A) Subst->Steric Acidity Increased NH Acidity Elec->Acidity Polarizes N-H Repulsion F...F Electrostatic Repulsion Steric->Repulsion Crowding Packing Altered Crystal Packing Acidity->Packing Modifies H-Bond Strength Repulsion->Packing Prevents Close Stacking Motif Segregated Domains (Polar Heads vs Fluorous Tails) Packing->Motif

Caption: Logical cascade showing how electronic and steric properties of fluorine drive the formation of segregated crystal domains.

Part 3: Experimental Protocols

Synthesis & Purification

Note: Fluorinated amides are often synthesized via the ammonolysis of perfluorinated esters.

  • Reaction: React Ethyl pentafluoropropionate with aqueous ammonia (28%) at

    
    .
    
  • Extraction: The product often precipitates or forms an oil. Extract with diethyl ether.

  • Purification: Crucial Step. Standard recrystallization often fails due to high solubility in organics. Use Sublimation under reduced pressure (10-20 mbar) at

    
    .
    
Crystallization for XRD (Vapor Diffusion)

Growing single crystals of PFPA requires controlling its volatility.

Protocol:

  • Dissolution: Dissolve 20 mg of PFPA in 0.5 mL of Methanol (good solubility).

  • Antisolvent: Use Hexane or a fluorinated solvent like HFE-7100 (poor solubility).

  • Setup: Place the solution in a small inner vial. Place the inner vial inside a larger jar containing the antisolvent. Cap tightly.

  • Temperature: Store at

    
    . Lower temperature reduces volatility and promotes ordered growth.
    
Data Collection (SCXRD)

Warning: Fluorinated crystals are prone to radiation damage and sublimation.

  • Mounting: Select a crystal rapidly under perfluoropolyether oil (e.g., Fomblin). This coats the crystal and prevents sublimation.

  • Cooling: Mount on the goniometer under a cryostream (

    
    ) immediately. Do not collect at Room Temperature. 
    
  • Strategy: Use

    
     radiation. Fluorine scatters weakly compared to heavier elements but significantly more than Hydrogen. Expect weak high-angle data due to thermal motion of the terminal 
    
    
    
    group (rotational disorder is common).
Workflow Diagram

XRDWorkflow Start Crude PFPA Purify Sublimation (50°C, 20 mbar) Start->Purify Grow Crystallization (Vapor Diffusion in MeOH/Hexane) Purify->Grow High Purity Req. Mount Mounting (Fomblin Oil, < 1 min) Grow->Mount Rapid Handling Collect Data Collection (100 K, Mo-Source) Mount->Collect Cryo-cooling Solve Structure Solution (Direct Methods/ShelXT) Collect->Solve

Caption: Optimized workflow for handling volatile fluorinated amides from purification to structure solution.

Part 4: Implications for Drug Development

Understanding the crystal structure of fluorinated propanamides provides predictive insights for drug design:

  • Bioavailability: The "Fluorous Effect" observed in the crystal (segregation of F-chains) predicts poor water solubility but high membrane permeability. The crystal density indicates that fluorinated analogs pack more efficiently in lipophilic environments.

  • Metabolic Stability: The

    
     bond is shorter and stronger than 
    
    
    
    (approx.
    
    
    vs
    
    
    ). In the crystal, this manifests as a rigid, protected backbone that resists enzymatic attack (e.g., by P450s).
  • Polymorphism Risk: Because the interaction energy landscape is flatter (weak F...F interactions vs strong H-bonds), fluorinated compounds are more prone to polymorphism. XRD screening must be exhaustive to identify the most stable form for formulation.

References

  • Structural Analysis of Fluorinated Amides

    • Title: Effect of hydrogen bonds and π⋯π interactions on the crystalliz
    • Source: CrystEngComm (Royal Society of Chemistry).
    • URL:[Link]

  • Hydrogen Bonding with Fluorine

    • Title: Hydrogen Bond Acceptor Propensity of Different Fluorine
    • Source: Chemistry - A European Journal (via PubMed).
    • URL:[Link]

  • Propanamide Standard Data

    • Title: Propanamide (Compound Summary).[1][2][3][4][5]

    • Source: PubChem (N
    • URL:[Link]

  • Pentafluoropropanamide Data

    • Title: 2,2,3,3,3-Pentafluoropropanamide (CAS 354-76-7).[3][4][6]

    • Source: CymitQuimica / PubChem.[3]

    • URL:[Link]

  • General Crystallography of Fluorinated Compounds

    • Title: Deciphering the driving forces in crystal packing by analysis of electrost
    • Source: IUCrJ (Intern
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.